Tetrakis(triphenylphosphite)nickel(0)
Overview
Description
Tetrakis(triphenylphosphite)nickel(0) is an organometallic compound with the chemical formula [Ni(P(OPh)3)4]. It is a coordination complex where a nickel atom is surrounded by four triphenylphosphite ligands. This compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis and industrial applications .
Mechanism of Action
Target of Action
Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), primarily targets organic halides and organometallic compounds . These compounds are often used in various chemical reactions, and the interaction with Tetrakis(triphenylphosphite)nickel(0) can significantly influence their reactivity and the outcome of these reactions.
Mode of Action
As a catalyst, Tetrakis(triphenylphosphite)nickel(0) facilitates the coupling reactions of organic halides and organometallic compounds . It does this by accelerating the reaction rate without being consumed in the process. This compound also catalyzes the cyclooligomerization of cumulenes , a process that leads to the formation of cyclic compounds from cumulenes.
Result of Action
The primary result of Tetrakis(triphenylphosphite)nickel(0)'s action is the facilitation of chemical reactions involving organic halides and organometallic compounds . By acting as a catalyst, it enables these reactions to proceed more efficiently, leading to the desired products.
Action Environment
The action, efficacy, and stability of Tetrakis(triphenylphosphite)nickel(0) can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes. Additionally, the presence of other chemicals in the reaction environment can also impact the compound’s catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(triphenylphosphite)nickel(0) can be synthesized through the reaction of nickel(II) chloride with triphenylphosphite in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation of the nickel complex. The general reaction is as follows:
NiCl2+4P(OPh)3+2NaBH4→Ni(P(OPh)3)4+2NaCl+2BH3
Industrial Production Methods
Industrial production of tetrakis(triphenylphosphite)nickel(0) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(triphenylphosphite)nickel(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand exchange reactions where triphenylphosphite ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with tetrakis(triphenylphosphite)nickel(0) include organic halides, carbon monoxide, and various reducing agents. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation .
Major Products
Major products formed from reactions involving tetrakis(triphenylphosphite)nickel(0) include nickel(II) complexes, substituted phosphite ligands, and various organic compounds depending on the specific reaction conditions .
Scientific Research Applications
Tetrakis(triphenylphosphite)nickel(0) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydrocyanation, styrene dimerization, and other organic synthesis reactions.
Biology: The compound has been studied for its potential in facilitating biochemical reactions.
Medicine: Research has explored its use in drug delivery systems and as a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)nickel(0): Similar in structure but with triphenylphosphine ligands instead of triphenylphosphite.
Tetrakis(triphenylphosphine)palladium(0): A palladium analog with similar catalytic properties.
Bis(1,5-cyclooctadiene)nickel(0): Another nickel complex used in similar catalytic applications.
Uniqueness
Tetrakis(triphenylphosphite)nickel(0) is unique due to its specific ligand environment, which imparts distinct catalytic properties. The triphenylphosphite ligands provide a different electronic environment compared to triphenylphosphine, influencing the reactivity and selectivity of the nickel center in catalytic processes .
Properties
IUPAC Name |
nickel;triphenyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCIAAANFTEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60NiO12P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14221-00-2 | |
Record name | (T-4)-Tetrakis(triphenyl phosphite-κP)nickel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14221-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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